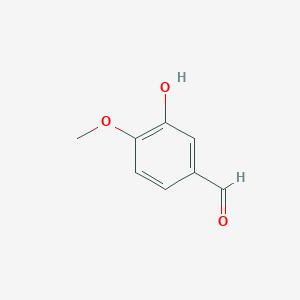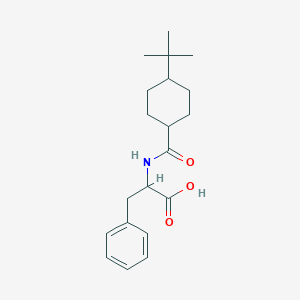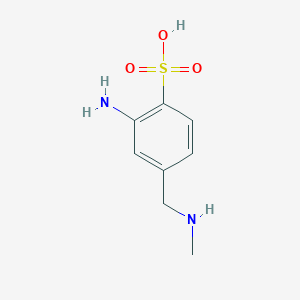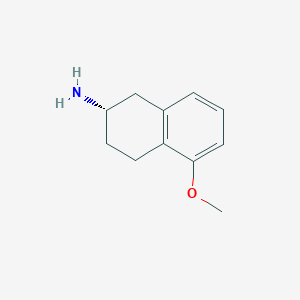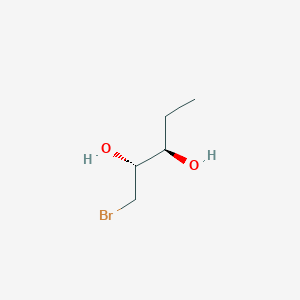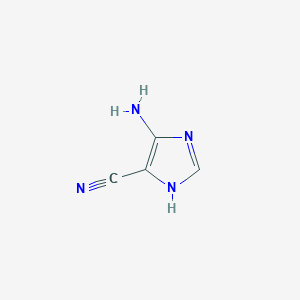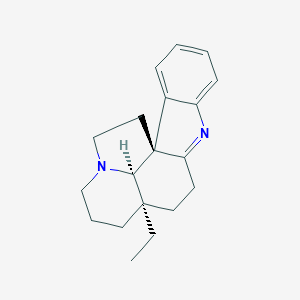
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide, also known as ADP, is a chemical compound that has been extensively studied for its potential use in scientific research. ADP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In
科学的研究の応用
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has been used in a variety of scientific research applications, including:
1. Protein kinase activity assays: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is commonly used as a substrate for protein kinase activity assays. It is phosphorylated by protein kinases, allowing researchers to measure the activity of these enzymes.
2. ATP detection: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can be used to detect ATP levels in cells. When ATP is present, it is converted to 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide by the enzyme luciferase, which emits light that can be measured.
3. Drug screening: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can be used in drug screening assays to identify compounds that affect protein kinase activity.
作用機序
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is a substrate for protein kinases, which catalyze the transfer of phosphate groups from ATP to specific amino acid residues on target proteins. This phosphorylation can activate or inhibit the target protein, depending on the specific site that is phosphorylated. 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is also involved in the regulation of cellular metabolism, as it is a precursor to ATP.
生化学的および生理学的効果
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has a variety of biochemical and physiological effects, including:
1. Activation of protein kinases: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is a substrate for protein kinases, which play a critical role in cellular signaling pathways.
2. Regulation of cellular metabolism: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is a precursor to ATP, which is the primary source of energy for cellular processes.
3. Regulation of ion channels: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can modulate the activity of ion channels, which are critical for the transmission of electrical signals in the nervous system.
実験室実験の利点と制限
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High specificity: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is a specific substrate for protein kinases, allowing researchers to measure the activity of these enzymes with high accuracy.
2. Easy detection: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can be easily detected using a variety of methods, including fluorescence and luminescence assays.
3. Low cost: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is relatively inexpensive compared to other substrates used in protein kinase assays.
Some of the limitations of 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide include:
1. Limited solubility: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has limited solubility in water, which can make it difficult to work with in some experiments.
2. Short half-life: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has a short half-life in cells, which can limit its usefulness in some experiments.
3. Potential interference: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can potentially interfere with other cellular processes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide, including:
1. Development of new substrates: Researchers are working to develop new substrates for protein kinase assays that have improved specificity and sensitivity.
2. Investigation of new applications: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has the potential to be used in a variety of new applications, including drug discovery and disease diagnosis.
3. Mechanistic studies: Further studies are needed to understand the mechanisms by which 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide modulates cellular processes, which could lead to the development of new therapeutic strategies.
Conclusion
In conclusion, 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide, or 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide, is a valuable tool for scientific research. Its use as a substrate for protein kinase assays, ATP detection, and drug screening has led to significant advances in our understanding of cellular signaling pathways and metabolism. While 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has some limitations, ongoing research is focused on developing new substrates and investigating new applications for this important compound.
合成法
The synthesis of 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide involves the reaction of 4-acetylphenylhydrazine with 2-amino-1,6-dimethylpyrimidine in the presence of iodine. The resulting compound is a yellow crystalline solid with a melting point of 220-223°C.
特性
CAS番号 |
105883-79-2 |
|---|---|
製品名 |
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide |
分子式 |
C14H17N4O+ |
分子量 |
257.31 g/mol |
IUPAC名 |
1-[4-[(2-amino-1,6-dimethylpyrimidin-1-ium-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C14H16N4O/c1-9-8-13(17-14(15)18(9)3)16-12-6-4-11(5-7-12)10(2)19/h4-8H,1-3H3,(H2,15,16,17,19)/p+1 |
InChIキー |
HXXWJJSAVIDUCZ-UHFFFAOYSA-O |
SMILES |
CC1=CC(=NC(=[N+]1C)N)NC2=CC=C(C=C2)C(=O)C |
正規SMILES |
CC1=CC(=NC(=[N+]1C)N)NC2=CC=C(C=C2)C(=O)C |
同義語 |
1-biotinyl-Ser-corticotropin releasing hormone corticotropin releasing hormone, biotinyl-Ser(1)- corticotropin releasing hormone, biotinylserine(1)- CRF, biotinyl-Ser(1)- CRH-bio-Ser(1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



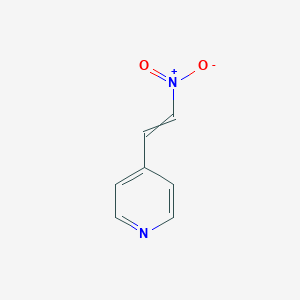


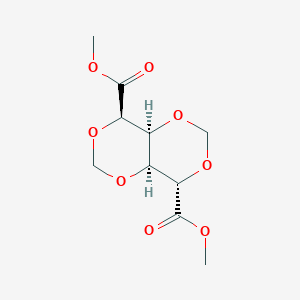
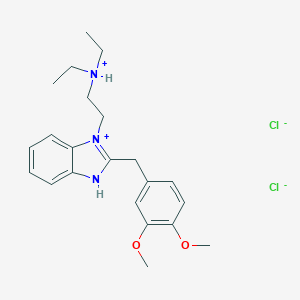
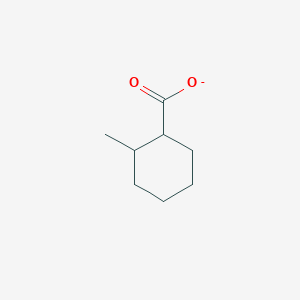
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)
